molecular formula C15H17N3O4 B1215483 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-((2-(2-methylpropoxy)phenyl)amino)-4-oxo- CAS No. 98772-05-5

5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-((2-(2-methylpropoxy)phenyl)amino)-4-oxo-

Cat. No.: B1215483
CAS No.: 98772-05-5
M. Wt: 303.31 g/mol
InChI Key: GPASXNHOXQCREW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAR-99 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of MAR-99 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: MAR-99 undergoes several types of chemical reactions, including:

    Oxidation: MAR-99 can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert MAR-99 into different reduced forms.

    Substitution: MAR-99 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of MAR-99 .

Mechanism of Action

MAR-99 exerts its effects by stabilizing mucosal mast cells and regulating complement activation. The compound inhibits the degranulation of mast cells, thereby reducing the release of histamine and other inflammatory mediators. This action helps in controlling inflammation and preventing tissue damage. Additionally, MAR-99 modulates the complement system, which is involved in immune responses and inflammation .

Comparison with Similar Compounds

Uniqueness of MAR-99: MAR-99 is unique in its dual action of stabilizing mucosal mast cells and regulating complement activation. This dual mechanism makes it a promising candidate for treating a range of inflammatory and immune-related conditions. Unlike other compounds that may target only one pathway, MAR-99’s ability to modulate multiple pathways enhances its therapeutic potential .

Properties

CAS No.

98772-05-5

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2-(2-butan-2-yloxyanilino)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H17N3O4/c1-3-9(2)22-12-7-5-4-6-11(12)17-15-16-8-10(14(20)21)13(19)18-15/h4-9H,3H2,1-2H3,(H,20,21)(H2,16,17,18,19)

InChI Key

GPASXNHOXQCREW-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC=C1NC2=NC=C(C(=O)N2)C(=O)O

Canonical SMILES

CCC(C)OC1=CC=CC=C1NC2=NC=C(C(=O)N2)C(=O)O

Synonyms

1,6-dihydro-2-(2-(2-methylpropoxy)anilino)-6-oxo-5-pyrimidinecarboxylic acid
MAR 99
MAR-99

Origin of Product

United States

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